
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound. It is a derivative of a carboxylic acid in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The structure is the product of a carboxylic acid and an alcohol .
Synthesis Analysis
The synthesis of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate could involve multiple steps. One possible method is the reaction of acids with alcohols . Another method could be the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be analyzed using various methods such as DFT calculation . The structure is determined by the arrangement of the carbon, hydrogen, bromine, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate has a molecular weight of 243.102 . It has a density of 1.4±0.1 g/cm3, a boiling point of 285.1±15.0 °C at 760 mmHg, and a flash point of 126.2±20.4 °C .科学的研究の応用
Enantioselective Enzymatic Acylation
Gill, Das, and Patel (2007) describe an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, involving enantioselective lipase-mediated acylation with ethyl 2-methoxyacetate. This process is significant for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical research (Gill, Das, & Patel, 2007).
Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Abignente et al. (1992) conducted a study synthesizing ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and related compounds, exploring their potential anti-inflammatory activity. This research highlights the use of ethyl 2-(3-bromophenyl)-2-hydroxyacetate in creating compounds for pharmacological testing (Abignente et al., 1992).
Radical Cyclisation Reactions in Heterocycle Synthesis
Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This study demonstrates the utility of bromophenyl groups in constructing complex molecular structures (Allin et al., 2005).
Synthesis of α-Tocopherol
Sakamoto, Miyazawa, and Kajiwara (1992) synthesized ethyl [1-13C]-bromoacetate, a precursor in the synthesis of α-tocopherol, an important compound with antioxidant properties. This research shows the role of bromoacetates in synthesizing nutritionally significant compounds (Sakamoto, Miyazawa, & Kajiwara, 1992).
Synthesis of Heterocyclic Compounds
Markova et al. (1970) described the synthesis of novel heterocyclic compounds using ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, derived from ethyl hydroxyiminoacetate and ethyl 2-bromomethyl-6-phenylnicotinate. This study illustrates the application of bromophenyl derivatives in creating new heterocyclic molecules with potential biological activities (Markova et al., 1970).
Synthesis of Metallomesogens
Kovganko and Kovganko (2013) synthesized ethyl 3-(4-hydroxyphenyl)-3-ketopropionate and further modified it to produce copper(II) metallomesogenic complexes. This work highlights the synthesis of materials with potential applications in liquid crystal technology (Kovganko & Kovganko, 2013).
Safety and Hazards
作用機序
Target of Action
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, this compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond with its target. Transmetalation, on the other hand, involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways by creating new carbon–carbon bonds, which can lead to the formation of complex organic compounds from simpler ones .
Result of Action
The primary result of the action of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science.
Action Environment
The efficacy and stability of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it’s involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a wide range of conditions.
特性
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSFFIJJDPMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

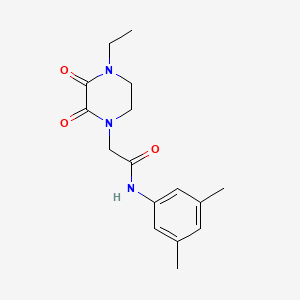
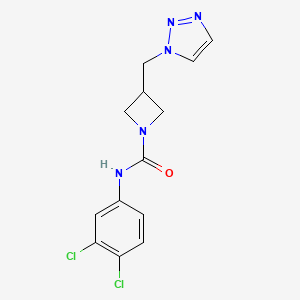
![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)
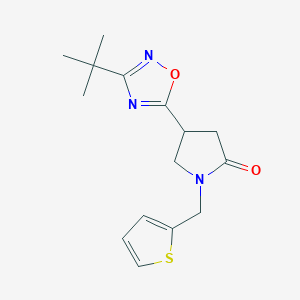
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)
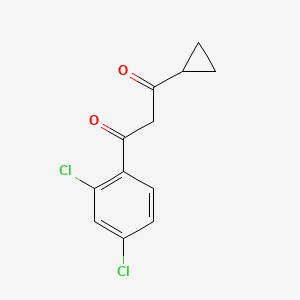
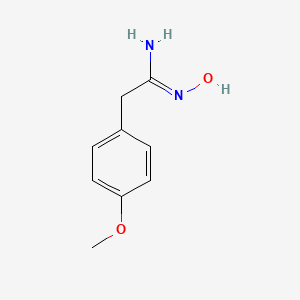
![2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)



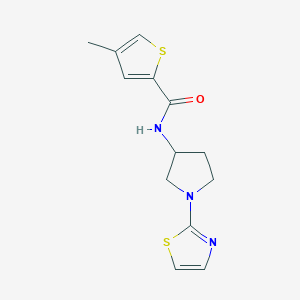

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)